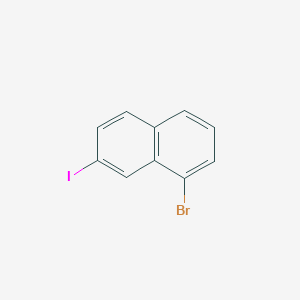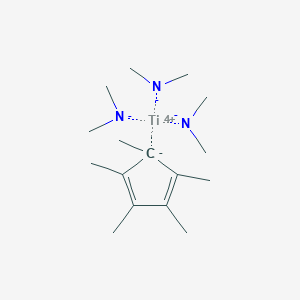
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) is an organometallic compound with the chemical formula C₁₆H₃₃N₃Ti. It is known for its red crystalline appearance and is sensitive to moisture . This compound is widely used in various fields due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) can be synthesized through the reaction of pentamethylcyclopentadienyl lithium with titanium tetrachloride, followed by the addition of dimethylamine . The reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) involves large-scale synthesis using similar methods as in the laboratory but with optimized conditions for higher yield and purity. The compound is often produced in high and ultra-high purity forms to meet the standards required for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium oxides.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The dimethylamino groups can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require specific ligands and catalysts to facilitate the exchange of dimethylamino groups .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield titanium oxides, while substitution reactions produce various titanium complexes with different ligands .
Applications De Recherche Scientifique
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) exerts its effects involves its ability to form stable complexes with various ligands. The compound interacts with molecular targets through coordination bonds, influencing the reactivity and stability of the resulting complexes. These interactions are crucial for its catalytic activity and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentamethylcyclopentadienyl zirconium trichloride
- Pentamethylcyclopentadienyltitanium trichloride
- Bis(pentamethylcyclopentadienyl)dimethylzirconium
- Trimethoxy(pentamethylcyclopentadienyl)titanium(IV)
Uniqueness
Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) is unique due to its specific combination of pentamethylcyclopentadienyl and dimethylamino ligands, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity .
Propriétés
Formule moléculaire |
C16H33N3Ti |
|---|---|
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
dimethylazanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/C10H15.3C2H6N.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-3-2;/h1-5H3;3*1-2H3;/q4*-1;+4 |
Clé InChI |
UQNKMJMGCFUGNG-UHFFFAOYSA-N |
SMILES canonique |
C[C-]1C(=C(C(=C1C)C)C)C.C[N-]C.C[N-]C.C[N-]C.[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14803584.png)
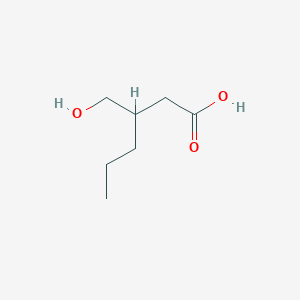
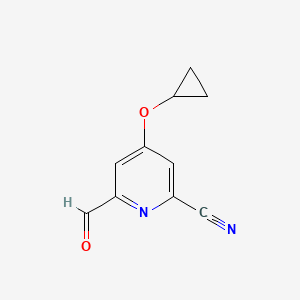
![Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-](/img/structure/B14803592.png)
![3-bromo-4-tert-butyl-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B14803593.png)
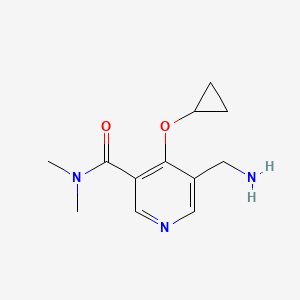
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14803601.png)
![ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate](/img/structure/B14803618.png)
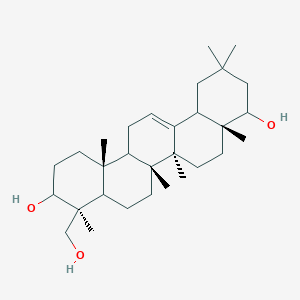
![tert-butyl N-[1-[(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14803624.png)
![N,N-dimethyl-2-[[(1S,2S)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine](/img/structure/B14803628.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)
![(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14803633.png)
